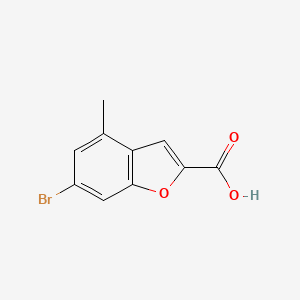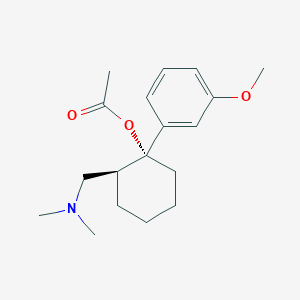
O-Acetyl Tramadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetyl Tramadol is a synthetic opioid analgesic derived from tramadol. It is known for its potent pain-relieving properties and is used in the management of moderate to severe pain. The compound is structurally related to tramadol, with the addition of an acetyl group, which enhances its pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Tramadol typically involves the acetylation of tramadol. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually conducted under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: O-Acetyl Tramadol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, tramadol.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as chlorine or bromine are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Tramadol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
O-Acetyl Tramadol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of synthetic opioids and their derivatives.
Biology: Research on this compound helps in understanding the interaction of synthetic opioids with biological systems.
Medicine: It is investigated for its potential use in pain management and as an alternative to other opioids with fewer side effects.
Industry: The compound is used in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
O-Acetyl Tramadol exerts its effects primarily through the activation of the μ-opioid receptor. It also inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic properties. The acetyl group in this compound increases its lipophilicity, allowing it to cross the blood-brain barrier more efficiently and exert its effects more rapidly.
Comparison with Similar Compounds
Tramadol: The parent compound, less potent but widely used.
Tapentadol: Another synthetic opioid with similar mechanisms but different pharmacokinetics.
Oxycodone: A more potent opioid with a higher risk of dependence.
Uniqueness: O-Acetyl Tramadol is unique due to its enhanced ability to cross the blood-brain barrier and its balanced mechanism of action involving both opioid receptor activation and monoamine reuptake inhibition. This makes it a valuable compound in pain management with potentially fewer side effects compared to other opioids.
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18-/m0/s1 |
InChI Key |
LQUPISJKOHCHAY-WMZOPIPTSA-N |
Isomeric SMILES |
CC(=O)O[C@@]1(CCCC[C@H]1CN(C)C)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


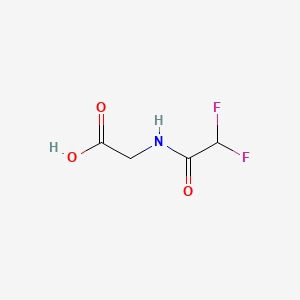
![3-[3-[4-[4-(Trifluoromethyl)phenyl]-1H-indole-1-yl]benzylamino]benzoic acid](/img/structure/B15294011.png)
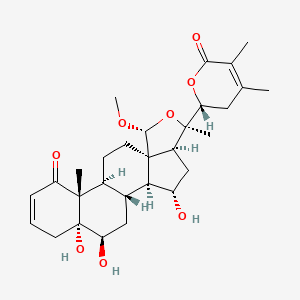



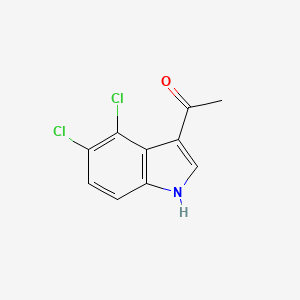

![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)
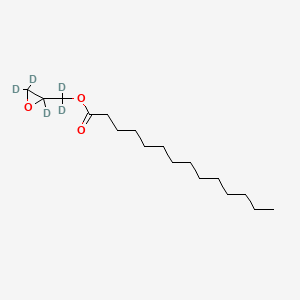
![Oxazolo[5,4-c]pyridine-2-methanamine](/img/structure/B15294080.png)
![2-chloro-1,6-dimethyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B15294082.png)
